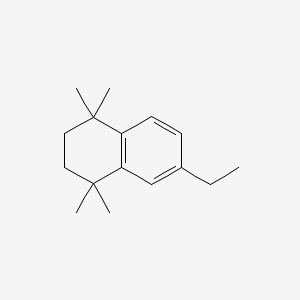![molecular formula C16H11FN2O3 B1328949 4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde CAS No. 1119452-65-1](/img/structure/B1328949.png)
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde (FPD) is a synthetic organic compound that is used in a variety of scientific applications. It is a versatile compound that is capable of forming a wide range of derivatives and has been widely studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry. FPD is a relatively new compound and has only recently been studied in detail.
Applications De Recherche Scientifique
Synthesis and Insecticidal Activity
- The synthesis of 1,3,4-oxadiazoles containing the phenoxyfluorophenyl group, including derivatives of 4-Fluoro-3-phenoxybenzaldehyde, has been explored for insecticidal activity against crop pests (Mohan et al., 2004).
Optical Studies and Metal Complexes
- Research into the synthesis and optical studies of 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone metal complexes has been conducted. This includes investigating the photophysical properties and intramolecular charge transfer (ICT) effects of these compounds (Mekkey et al., 2020).
Antibacterial Properties
- The antibacterial properties of some Schiff base compounds, including those derived from 4-amino-1,2,5-oxadiazol-3-ylimino, have been evaluated against gram-positive and gram-negative bacteria (Kakanejadifard et al., 2013).
Photophysical Properties and ICT Effects
- Studies on carbazole-based D-π-A molecules have shown the influence of various structural elements on photophysical properties and ICT behavior (Altinolcek et al., 2021).
Antimicrobial Activities
- Novel fluorine-containing thiadiazolotriazinones, synthesized using 4-fluoro-3-(phenoxy)phenyl groups, have demonstrated promising antimicrobial activities (Holla et al., 2003).
Enzymatic Baeyer–Villiger Oxidation
- Research on the enzymatic Baeyer-Villiger oxidation of benzaldehydes, including fluorobenzaldehydes catalyzed by 4-hydroxyacetophenone monooxygenase (HAPMO), has been conducted (Moonen et al., 2005).
Herbicidal Activity
- Studies on the herbicidal activity of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole ring have been performed, focusing on their efficacy against various weeds (Tajik et al., 2011).
Propriétés
IUPAC Name |
4-fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-14-7-6-11(9-20)8-13(14)16-18-15(22-19-16)10-21-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPONSHQFMXUIGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NO2)C3=C(C=CC(=C3)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)






![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B1328887.png)




